Mca-pro-leu-OH

Descripción general

Descripción

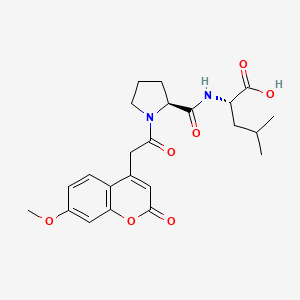

Mca-PL (sal de trifluoroacetato) es un péptido fluorogénico utilizado principalmente como bloque de construcción en la síntesis de sustratos fluorogénicos para metaloproteinasas de matriz, específicamente metaloproteinasa de matriz-2 y metaloproteinasa de matriz-7 . Se caracteriza por su alta pureza (≥95%) y generalmente está disponible como polvo liofilizado .

Mecanismo De Acción

Mca-PL (sal de trifluoroacetato) ejerce sus efectos al servir como sustrato para las metaloproteinasas de matriz. Cuando estas enzimas escinden el enlace peptídico dentro del compuesto, se genera una señal fluorescente, lo que permite la detección y cuantificación de la actividad enzimática . Los objetivos moleculares de Mca-PL (sal de trifluoroacetato) son la metaloproteinasa de matriz-2 y la metaloproteinasa de matriz-7, que participan en varias vías celulares relacionadas con la remodelación de tejidos y la inflamación .

Análisis Bioquímico

Biochemical Properties

Mca-Pro-Leu-OH plays a crucial role in biochemical reactions. It serves as a substrate for various enzymes and interacts with numerous proteins and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on the specific cellular context. It interacts with various transporters or binding proteins, which can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Mca-PL (sal de trifluoroacetato) implica el acoplamiento de un péptido marcado con cumarina con residuos de L-prolil y L-leucina. Las condiciones de reacción suelen incluir el uso de ácido fórmico como solvente, y el producto final se aísla como una sal de trifluoroacetato .

Métodos de producción industrial

Los métodos de producción industrial para Mca-PL (sal de trifluoroacetato) no están ampliamente documentados. el compuesto está disponible comercialmente de proveedores como Cayman Chemical y Bertin Bioreagent, lo que indica que se produce a una escala suficiente para satisfacer las demandas de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

Mca-PL (sal de trifluoroacetato) principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. El compuesto también puede participar en reacciones de oxidación y reducción en condiciones apropiadas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran Mca-PL (sal de trifluoroacetato) incluyen ácido fórmico, que se utiliza como solvente, y varios agentes de acoplamiento para la síntesis de péptidos . Las reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad de la estructura del péptido.

Principales productos formados

Los principales productos formados a partir de reacciones que involucran Mca-PL (sal de trifluoroacetato) suelen ser sustratos fluorogénicos para metaloproteinasas de matriz, como Mca-PLGL-Dpa-AR-NH2 .

Aplicaciones Científicas De Investigación

Mca-PL (sal de trifluoroacetato) tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Mca-PL (sal de trifluoroacetato) se puede comparar con otros péptidos fluorogénicos utilizados como sustratos para las metaloproteinasas de matriz. Los compuestos similares incluyen:

Mca-PLGL-Dpa-AR-NH2: Otro sustrato fluorogénico para la metaloproteinasa de matriz-2 y la metaloproteinasa de matriz-7.

Mca-Pro-Leu-OH: Un compuesto relacionado utilizado como control en estudios que involucran metaloproteinasas de matriz.

La singularidad de Mca-PL (sal de trifluoroacetato) radica en su estructura específica, que permite la detección sensible de la actividad de la metaloproteinasa de matriz .

Actividad Biológica

Mca-Pro-Leu-OH, also known as 7-Methoxycoumarin-4-acetic acid Pro-Leu-OH, is a fluorogenic peptide substrate widely used in biochemical assays to study various enzymatic activities. This compound has been particularly noted for its interactions with peptidases and proteases, making it a valuable tool in biological research.

This compound is characterized by its molecular formula and structure, which contribute to its biological activity. The compound is often utilized in assays due to its ability to emit fluorescence upon hydrolysis, allowing for sensitive detection of enzyme activity.

| Property | Value |

|---|---|

| CAS Number | 140430-55-3 |

| Molecular Weight | 347.4 g/mol |

| Fluorescence Emission | λ_em = 405 nm |

| Fluorescence Excitation | λ_ex = 320 nm |

Biological Activity

This compound serves as a substrate for various enzymes, particularly matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). Its hydrolysis leads to the release of a fluorescent signal, which can be quantitatively measured.

Enzymatic Assays

In enzymatic assays, this compound has shown significant activity with several peptidases, as illustrated in the following table:

| Enzyme | Km (µM) | Vmax (RFU/min) | Reference |

|---|---|---|---|

| MMP-3 | 0.15 | 142 | Nagase et al., 1994 |

| ACE | 2.70 | 54,400 | Nagase et al., 1994 |

| Neprilysin | ND | ND | Various studies |

Case Studies and Research Findings

- Matrix Metalloproteinases (MMPs) : this compound has been effectively used as a substrate for MMP-3, demonstrating its capability to facilitate the study of proteolytic processes in various biological contexts. The Km value indicates a high affinity for this enzyme, making it suitable for kinetic studies .

- Angiotensin-Converting Enzyme (ACE) : Research has shown that this compound can be employed to assess ACE activity under different physiological conditions. This is crucial for understanding the enzyme's role in the renin-angiotensin system and its implications in cardiovascular diseases .

- Fluorogenic Properties : The compound's fluorescence properties allow for real-time monitoring of enzymatic reactions. This feature has been exploited in various studies to develop assays that are sensitive and specific for target enzymes .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXAGDGQBGZNX-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746647 | |

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140430-55-3 | |

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.